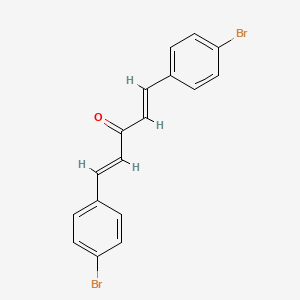
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one is an organic compound characterized by the presence of two bromophenyl groups attached to a penta-1,4-dien-3-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one typically involves an aldol condensation reaction. In a common method, 2 mmol of the starting material, such as (1E,4E)-1,5-bis(substitutedphenyl)penta-1,4-dien-3-one, is taken in a 50 ml round bottom flask. To this, 15 ml of glacial acetic acid is added, and the mixture is shaken vigorously to dissolve completely .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a diketone, while reduction could produce a diol. Substitution reactions could result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Mécanisme D'action
The mechanism by which (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one exerts its effects involves interactions with molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-bis(4-methylphenyl)penta-1,4-dien-3-one: This compound has a similar structure but with methyl groups instead of bromine atoms.
Uniqueness
The presence of bromine atoms in (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one imparts unique reactivity and properties compared to its analogs. This makes it particularly useful in specific chemical reactions and applications where bromine’s electronic effects are advantageous.
Propriétés
Formule moléculaire |
C17H12Br2O |
|---|---|
Poids moléculaire |
392.1 g/mol |
Nom IUPAC |
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C17H12Br2O/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-12H/b11-5+,12-6+ |
Clé InChI |
WOPPTRDHNGHVRF-YDWXAUTNSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)Br)Br |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


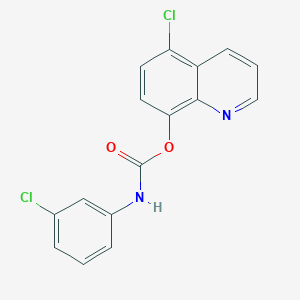

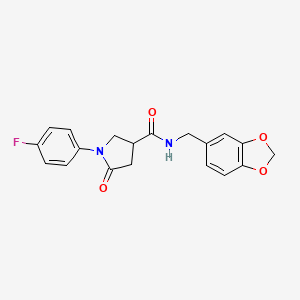

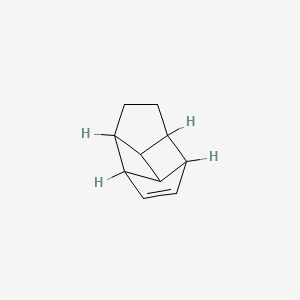

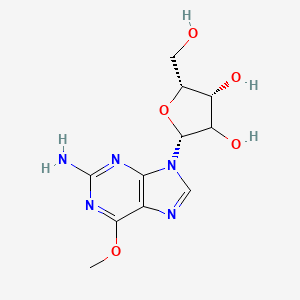
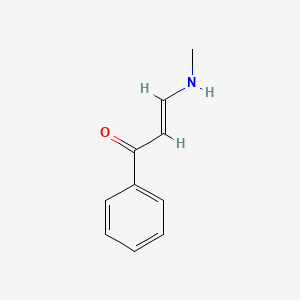
![Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]amino}benzoate](/img/structure/B11943176.png)

![7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione](/img/structure/B11943196.png)
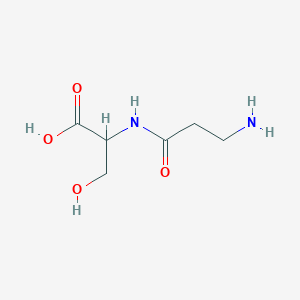
![(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone](/img/structure/B11943206.png)

